molecular formula C20H29NO2 B12691283 Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate CAS No. 79569-98-5

Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate

Cat. No.: B12691283
CAS No.: 79569-98-5
M. Wt: 315.4 g/mol
InChI Key: SGFSBQMNAPYZAH-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate is a complex organic compound known for its unique structure and properties. This compound features a cyano group, an ethyl ester, and a methanoazulene moiety, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of decahydro-4,8,8-trimethyl-1,4-methanoazulene with ethyl cyanoacetate under basic conditions. The reaction proceeds through a Michael addition followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate exerts its effects involves interactions with various molecular targets. The cyano group and methanoazulene moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical pathways and effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)propanoate
  • Methyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate
  • Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)butanoate

Uniqueness

This compound stands out due to its specific combination of functional groups and the methanoazulene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

79569-98-5

Molecular Formula

C20H29NO2

Molecular Weight

315.4 g/mol

IUPAC Name

ethyl 2-cyano-3-(3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl)prop-2-enoate

InChI

InChI=1S/C20H29NO2/c1-5-23-18(22)13(12-21)11-16-14-7-8-15-17(14)19(2,3)9-6-10-20(15,16)4/h11,14-17H,5-10H2,1-4H3

InChI Key

SGFSBQMNAPYZAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1C2CCC3C2C(CCCC31C)(C)C)C#N

Origin of Product

United States

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